Methoxyacetyl chloride

Beschreibung

Contextualization within Acyl Halide Chemistry

Methoxyacetyl chloride belongs to the class of organic compounds known as acyl halides, which are derivatives of carboxylic acids. guidechem.comchembk.com Acyl halides are characterized by the presence of an acyl group (-C=O) bonded to a halogen atom, in this case, chlorine. This structural feature makes them highly reactive electrophiles, readily participating in nucleophilic acyl substitution reactions. scbt.com

The reactivity of this compound is further influenced by the presence of the methoxy (B1213986) group (-OCH3) on the adjacent carbon atom. scbt.com This group can exert electronic effects that modulate the electrophilicity of the carbonyl carbon, influencing the compound's reactivity and selectivity in various chemical transformations. scbt.com The presence of the acyl chloride moiety facilitates reactions with a wide range of nucleophiles, making it a valuable intermediate for creating diverse chemical structures. scbt.com

Significance in Modern Organic Synthesis and Catalysis

The utility of this compound in modern organic synthesis is extensive and multifaceted. It serves as a key building block for introducing the methoxyacetyl group into various organic molecules. guidechem.com This process, known as methoxyacetylation, is employed in the synthesis of a diverse range of compounds, including:

Pharmaceuticals: It is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). lookchem.comthermofisher.krbromchemlaboratories.in Its ability to participate in the formation of esters and amides is fundamental to constructing the complex molecular architectures of many drugs. guidechem.com

Agrochemicals: this compound is a precursor in the production of herbicides, pesticides, and fungicides, playing a role in the development of modern agricultural products. lookchem.comthermofisher.krbromchemlaboratories.in

Specialty Chemicals: This compound is also utilized in the manufacturing of dyes, coatings, and polymers. bromchemlaboratories.inshreesulphuric.com

In the realm of catalysis, this compound has demonstrated its importance in several key areas. It has been used in the post-synthetic modification of metal-organic frameworks (MOFs) to create catalysts for specific reactions, such as the cycloaddition of CO2 with propylene (B89431) oxide. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Furthermore, it plays a role in certain asymmetric synthesis strategies, where the goal is to produce a specific stereoisomer of a chiral molecule. For instance, it is used in the synthesis of β-lactams, which are important structural motifs in many antibiotics. shreesulphuric.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukresearchgate.net Kinetic studies have also explored its role in chloromethylation reactions, where it acts as a precursor to a highly selective electrophile in the presence of a Lewis acid catalyst like aluminum chloride. nih.govresearchgate.net

Evolution of Research Perspectives on this compound

Historically, research involving this compound was often focused on its fundamental reactivity and its application in traditional organic transformations. Early studies explored its use as a protecting group in ribonucleoside chemistry. nih.gov Over time, as the tools and techniques of chemical synthesis became more sophisticated, the applications of this compound expanded significantly.

Recent research has highlighted its utility in more complex and targeted synthetic strategies. For example, its role in the asymmetric synthesis of agrochemicals, such as the fungicide (R)-Metalaxyl, has been a subject of investigation. acs.org In this context, it is used to create a key intermediate that is then subjected to asymmetric hydrogenation catalyzed by a chiral rhodium-diphosphine complex. acs.org

The compound's application in the synthesis of complex natural products and their derivatives has also been a focus of modern research. It has been used for the methoxyacetylation of Bilocularin A to synthesize 8-Methoxyacetoxybilocularin A and in the synthesis of N-(2-methoxyacetyl)-benzamides. shreesulphuric.comsigmaaldrich.comsigmaaldrich.com Furthermore, its use in the late-stage functionalization of complex molecules, such as ethisterone (B1671409) derivatives, demonstrates its value in modifying intricate chemical scaffolds. researchgate.net The ongoing exploration of its reactivity and applications continues to solidify the position of this compound as a valuable tool in the arsenal (B13267) of synthetic chemists.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C3H5ClO2 guidechem.comchembk.comchemicalbook.com |

| Molecular Weight | 108.52 g/mol shreesulphuric.comsigmaaldrich.comchemicalbook.com |

| Appearance | Clear colorless to yellow liquid guidechem.comshreesulphuric.comchemicalbook.com |

| Boiling Point | 112-113 °C chembk.comchemicalbook.comsigmaaldrich.com |

| Density | 1.187 g/mL at 25 °C chembk.comchemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.419 chembk.comchemicalbook.comsigmaaldrich.com |

| Solubility | Miscible with acetone, ether, carbon tetrachloride, and chloroform (B151607) guidechem.comchembk.comchemicalbook.com |

| Water Solubility | Reacts guidechem.comchemicalbook.com |

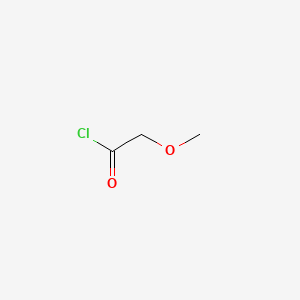

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-6-2-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKWHOSQTYYFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075238 | |

| Record name | Acetyl chloride, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38870-89-2 | |

| Record name | Methoxyacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38870-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038870892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38870-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetyl chloride, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66S02B1S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Reactions Involving Methoxyacetyl Chloride

Nucleophilic Acylation Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including methoxyacetyl chloride. This reaction proceeds via a characteristic addition-elimination mechanism where a nucleophile replaces the chlorine atom. The high reactivity of this compound in these transformations is a direct consequence of the electronic properties of the acyl chloride group and the stability of the resulting chloride ion.

The direct acylation pathway for this compound follows a well-established two-step mechanism known as nucleophilic acyl substitution. masterorganicchemistry.com This process begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound molecule. This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

The efficiency of nucleophilic acyl substitution reactions is heavily dependent on the ability of the group attached to the carbonyl carbon to depart. In the case of this compound, the leaving group is the chloride ion (Cl⁻). The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own and can effectively stabilize the negative charge they acquire upon departure. pressbooks.pubmasterorganicchemistry.com

Electrophilic Aromatic Chloromethylation Reactions

This compound serves as a key reagent in certain electrophilic aromatic substitution reactions, specifically for introducing a chloromethyl group (-CH₂Cl) onto an aromatic ring. This process, a variation of the Blanc chloromethylation, relies on the in-situ generation of a highly reactive electrophile facilitated by a Lewis acid catalyst.

In the presence of a suitable Lewis acid catalyst, this compound undergoes a decomposition reaction to generate the active electrophile. The Lewis acid activates the this compound, which then fragments into carbon monoxide (CO) and the highly reactive methoxymethyl cation (CH₃OCH₂⁺). rsc.org This cation is the key electrophilic species that attacks the electron-rich aromatic ring. rsc.org

Lewis acids play a critical role in activating the this compound to generate the necessary electrophile for chloromethylation. The choice of catalyst can significantly influence the reaction conditions and kinetics.

Aluminum chloride (AlCl₃): AlCl₃ is a powerful Lewis acid catalyst for this transformation. In a solvent like nitromethane, it effectively promotes the reaction of this compound with aromatic compounds. nih.gov Kinetic studies show that AlCl₃ is a true catalyst in the decomposition of this compound to chloromethyl methyl ether and carbon monoxide. nih.govacs.org

Tin(IV) chloride (SnCl₄): SnCl₄ is another effective Lewis acid for this reaction, typically used in solvents like dichloromethane. nih.govacs.org Low-temperature spectroscopic studies using ¹³C and ¹¹⁹Sn FT-NMR and Raman spectroscopy suggest that a weak 1:1 adduct forms between this compound and SnCl₄. nih.govacs.org This adduct formation, where the carbonyl oxygen donates electron density to the tin atom, is the initial activation step. nih.govacs.org

Zinc chloride (ZnCl₂): Zinc chloride is the most common catalyst used in traditional Blanc chloromethylation reactions involving formaldehyde and HCl. dur.ac.ukwikipedia.org It is also effective in reactions using this compound as the chloromethylating agent. dur.ac.uk

Detailed kinetic and spectroscopic investigations have elucidated the mechanism of chloromethylation using this compound with various Lewis acids and aromatic substrates. nih.govacs.org

Vacuum line kinetics studies of the reaction between benzene or toluene and this compound (MAC) have revealed different rate laws depending on the catalyst and solvent system. nih.govacs.org

With AlCl₃ in nitromethane: The reaction with both benzene and toluene follows the rate law:

R = (k₃/[AlCl₃]₀)[AlCl₃]²[MAC] nih.govacs.org This indicates a complex dependence on the aluminum chloride concentration.

With SnCl₄ in dichloromethane: The rate law is dependent on the aromatic substrate.

For benzene: R = k₃[SnCl₄]₀[MAC][benzene] nih.govacs.org

For toluene: R = k₂[SnCl₄]₀[MAC] nih.govacs.org The decomposition of MAC in the presence of SnCl₄ was found to be unaffected by the presence of the aromatic compound. nih.govacs.org

These studies consistently show a high substrate selectivity, with toluene reacting much faster than benzene. The toluene/benzene rate ratios (k(T)/k(B)) are typically large, in the range of 500-600. nih.govacs.org This high selectivity, along with the observed product isomer distributions for toluene (low meta percentages of ~0.4%), strongly supports the hypothesis of a common and highly selective electrophile, the methoxymethyl cation (CH₃OCH₂⁺). nih.govacs.org

Interactive Data Table: Rate Laws for Chloromethylation with this compound (MAC)

| Catalyst | Solvent | Aromatic Substrate | Rate Law | Citation |

|---|---|---|---|---|

| AlCl₃ | Nitromethane | Benzene | R = (k₃/[AlCl₃]₀)[AlCl₃]²[MAC] | nih.govacs.org |

| AlCl₃ | Nitromethane | Toluene | R = (k₃/[AlCl₃]₀)[AlCl₃]²[MAC] | nih.govacs.org |

| SnCl₄ | Dichloromethane | Benzene | R = k₃[SnCl₄]₀[MAC][benzene] | nih.govacs.org |

| SnCl₄ | Dichloromethane | Toluene | R = k₂[SnCl₄]₀[MAC] | nih.govacs.org |

Interactive Data Table: Toluene Chloromethylation Product Isomer Distribution

| Catalyst System | Ortho (%) | Meta (%) | Para (%) | Citation |

|---|---|---|---|---|

| MAC/AlCl₃/Nitromethane | 42.8 | 0.4 | 56.8 | nih.gov |

| CMME/AlCl₃/Nitromethane | 43.1 | 0.4 | 56.5 | nih.gov |

| CMME/SnCl₄/Dichloromethane | 43.3 | 0.4 | 56.3 | nih.gov |

Mechanisms in β-Lactam Synthesis via Staudinger Reaction

The Staudinger cycloaddition, the reaction of a ketene with an imine, is a cornerstone for the synthesis of β-lactams. researchgate.net this compound serves as a crucial precursor for the in situ generation of methoxyketene, a key intermediate in this process. The reaction proceeds through a stepwise mechanism, the intricacies of which determine the final product's stereochemistry.

Ketenes Generation from this compound

Methoxyketene is not stable and is typically generated in situ for immediate use in the Staudinger reaction. The most common method for its formation involves the dehydrohalogenation of this compound using a tertiary amine base, such as triethylamine (Et3N). nih.gov In this process, the base abstracts the acidic α-proton (the proton on the carbon adjacent to the carbonyl group), leading to the formation of an enolate intermediate. tcichemicals.com Subsequently, or concurrently, the chloride ion is eliminated, resulting in the formation of the carbon-carbon double bond of the methoxyketene. nih.gov

The reaction is typically performed at low temperatures to prevent the highly reactive ketene from undergoing unwanted side reactions, such as dimerization or polymerization. researchgate.net The choice of base and solvent is critical to ensure the efficient generation of the ketene and to minimize these side reactions. The triethylamine hydrochloride salt that forms as a byproduct often precipitates from the reaction mixture, particularly in non-polar solvents. tcichemicals.com

Zwitterionic Intermediates and Ring Closure

The accepted mechanism for the Staudinger cycloaddition is a two-step process, rather than a concerted [2+2] cycloaddition. researchgate.nettcichemicals.com The first step involves the nucleophilic attack of the imine's nitrogen atom on the electrophilic central carbon (the sp-hybridized carbon) of the ketene. researchgate.nettcichemicals.com This attack results in the formation of a zwitterionic intermediate. researchgate.netresearchgate.net This intermediate contains both a negatively charged enolate and a positively charged iminium ion within the same molecule.

The second step of the mechanism is the ring closure of this zwitterionic intermediate to form the four-membered β-lactam ring. researchgate.net This ring closure is an intramolecular nucleophilic attack of the enolate carbon on the iminium carbon. nih.gov This step is considered a conrotatory electrocyclization, a process governed by torquoelectronic effects. nih.govtcichemicals.com The energy barrier for this ring closure is generally lower than that of the initial nucleophilic attack. nih.gov

Stereochemical Control and Side-Chain Dependence

The stereochemistry of the resulting β-lactam is a critical aspect of the Staudinger reaction and is determined by the interplay of several factors, primarily related to the substituents on both the ketene and the imine. researchgate.net The final cis/trans configuration of the substituents on the β-lactam ring is established during the ring-closure step and is influenced by the relative rates of ring closure versus isomerization of the zwitterionic intermediate. nih.govresearchgate.net

Generally, the stereochemical outcome is dependent on the following:

Imine Geometry : (E)-imines tend to form cis-β-lactams, while (Z)-imines typically yield trans-β-lactams. researchgate.nettcichemicals.com However, in situ isomerization of the starting imine can compete with the cycloaddition, affecting the final stereochemical ratio. nih.gov

Ketene Substituents : Electron-donating groups on the ketene, such as the methoxy (B1213986) group, accelerate the direct ring closure. This rapid closure often traps the initial geometry of the intermediate, favoring the formation of cis-β-lactams. nih.govresearchgate.net Conversely, electron-withdrawing groups slow down the ring closure, allowing more time for the zwitterionic intermediate to isomerize, which can lead to a preference for the thermodynamically more stable trans-β-lactam. researchgate.netresearchgate.net

Imine Substituents : Electron-withdrawing groups on the imine substituent accelerate the ring closure, favoring the cis product, whereas electron-donating groups slow it down, favoring the trans product. nih.govresearchgate.net

The competition between the kinetic pathway (direct closure) and the thermodynamic pathway (isomerization followed by closure) is thus finely balanced by the electronic nature of the reactants. nih.gov

Computational and Experimental Corroboration of Pathways

The two-step mechanism of the Staudinger reaction, involving a zwitterionic intermediate, is supported by a wealth of both experimental and computational evidence. tcichemicals.com Early mechanistic proposals were refined through kinetic studies and the isolation of reaction intermediates under specific conditions.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of the reaction. researchgate.netnih.gov These calculations have confirmed that the stepwise pathway through a zwitterionic intermediate is energetically more favorable than a concerted mechanism. researchgate.net DFT studies have allowed for the detailed analysis of transition state geometries for both the initial nucleophilic attack and the subsequent conrotatory ring closure. nih.gov They have also been used to rationalize the observed stereoselectivities by comparing the activation barriers for the formation of cis and trans products and evaluating the energetic landscape for the isomerization of intermediates. nih.govnih.gov This synergy between experimental observation and theoretical calculation has provided a robust understanding of the factors controlling this important synthetic reaction. nih.govtcichemicals.com

Reductive Deprotection Mechanisms of Methoxyacetyl-Protected Substrates

The methoxyacetyl group can be used as a protecting group for functional groups like alcohols and thiols. Its removal can be achieved under specific reductive conditions. A notable method for the deprotection of methoxyacetyl-protected alcohols and thiols involves the use of sodium borohydride (NaBH4). researchgate.net

This reductive cleavage is selective and can be performed under mild conditions, often at room temperature in a solvent like methanol. researchgate.net The mechanism of this deprotection is distinct from the typical acidic or basic hydrolysis of ester groups. The reaction proceeds via the reduction of the ester functionality. While the precise mechanism is not detailed in the provided search results, reductive cleavage of esters with reagents like NaBH4 typically involves the hydride attacking the carbonyl carbon. In the case of the methoxyacetyl group, the presence of the adjacent methoxy group may influence the reactivity and pathway of the reduction. This method has been shown to be effective for both O-methoxyacetyl and S-methoxyacetyl groups, yielding the corresponding free alcohols and thiols in good yields. researchgate.net

The selectivity of this deprotection method is a key advantage. It has been demonstrated that the methoxyacetyl group can be removed in the presence of other common protecting groups and sensitive functionalities, such as methyl esters and N-Boc groups, which remain unaffected by the NaBH4 conditions. researchgate.net

Proposed Mechanisms in Derivatization for Analytical Applications

The derivatization of analytes with this compound is a chemical modification process used to enhance their analytical properties, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). This process improves the volatility, thermal stability, and/or detectability of the target molecules. The underlying reaction is typically a nucleophilic acyl substitution, where this compound acts as an efficient acylating agent.

The general mechanism involves the attack of a nucleophilic functional group present in the analyte, such as an alcohol (-OH), a primary or secondary amine (-NH2, -NHR), or a thiol (-SH), on the electrophilic carbonyl carbon of this compound. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion to form a stable methoxyacetyl derivative and hydrogen chloride.

A proposed general mechanism for the derivatization of an analyte with a nucleophilic group (represented as R-NuH, where Nu can be O, N, or S) is as follows:

Step 1: Nucleophilic Attack

The lone pair of electrons on the nucleophilic atom (e.g., the oxygen of a hydroxyl group or the nitrogen of an amine group) of the analyte attacks the partially positive carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.

Step 3: Deprotonation

The resulting positively charged intermediate is then deprotonated, often by the chloride ion that was eliminated in the previous step or another base present in the reaction mixture, to yield the final, stable derivatized product and hydrogen chloride.

This mechanism is consistent with the established principles of nucleophilic addition-elimination reactions for acyl chlorides. The reactivity of the analyte's functional group and the reaction conditions, such as solvent and temperature, can influence the rate and efficiency of the derivatization.

For instance, in the derivatization of primary and secondary amines, the reaction is generally rapid. The derivatization of alcohols and phenols may proceed more slowly. In some cases, a base such as triethylamine is added to the reaction mixture to neutralize the hydrogen chloride byproduct, which can drive the reaction to completion.

The table below summarizes the proposed derivatization reactions of this compound with various functional groups and the resulting derivatives.

| Analyte Functional Group | Example Analyte | Derivatizing Agent | Proposed Product |

| Primary Amine (-NH₂) | Aniline | This compound | N-phenyl-2-methoxyacetamide |

| Secondary Amine (-NHR) | Diethylamine | This compound | N,N-diethyl-2-methoxyacetamide |

| Alcohol (-OH) | Ethanol | This compound | Ethyl 2-methoxyacetate |

| Phenol (Ar-OH) | Phenol | This compound | Phenyl 2-methoxyacetate |

Advanced Applications of Methoxyacetyl Chloride in Organic Synthesis

Methoxyacetylation Reactions

Methoxyacetylation, the introduction of a methoxyacetyl group onto a molecule, is a key transformation for which methoxyacetyl chloride is an efficient reagent. This reaction is particularly valuable for modifying hydroxyl, amino, and thiol groups, thereby altering the physicochemical properties and biological activities of the parent molecule.

Synthesis of Complex Natural Product Derivatives (e.g., 8-Methoxyacetoxybilocularin A)

The structural modification of complex natural products is a crucial strategy in drug discovery and development, enabling the exploration of structure-activity relationships. This compound has been employed in the semisynthesis of derivatives of Bilocularin A, a dihydro-β-agarofuran sesquiterpenoid isolated from the Australian rainforest tree Maytenus bilocularis.

In a study focused on the chemical investigation of bioactive compounds from Maytenus bilocularis, researchers performed a methoxyacetylation reaction on Bilocularin A. researchgate.netacs.org This reaction led to the formation of 8-Methoxyacetoxybilocularin A, a novel derivative. While the primary study focused on the isolation and characterization of new natural products, this semi-synthetic modification highlights the utility of this compound in derivatizing intricate molecular architectures. researchgate.netacs.org The introduction of the methoxyacetyl group at the C-8 position can influence the molecule's polarity and interaction with biological targets.

Table 1: Methoxyacetylation of Bilocularin A

| Reactant | Reagent | Product |

| Bilocularin A | This compound | 8-Methoxyacetoxybilocularin A |

Further details on reaction conditions and yield would require access to the full experimental procedures of the cited study.

Functionalization of Benzamides to N-(2-methoxyacetyl)-benzamides

The acylation of amides and amines is a fundamental transformation in organic chemistry, often used in the synthesis of pharmaceuticals and other functional molecules. This compound is an effective reagent for the methoxyacetylation of benzamides and their aniline precursors, leading to the formation of N-(2-methoxyacetyl)-benzamides.

A notable example is found in the synthesis of the fungicide Metalaxyl. In this process, a substituted aniline, 2-(2,6-dimethylphenyl)aminopropionic acid methyl ester, is acylated with this compound. google.comgoogleapis.com The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. google.com This acylation step is crucial for the final structure and biological activity of the Metalaxyl molecule.

Table 2: Synthesis of a Metalaxyl Precursor via Methoxyacetylation

| Amine Substrate | Reagent | Base | Solvent | Product | Yield |

| 2-(2,6-dimethylphenyl)aminopropionic acid methyl ester | This compound | Triethylamine | Toluene | N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-alanine methyl ester (Metalaxyl) | 80% google.com |

| 2-(2,6-dimethylphenyl)aminopropionic acid methyl ester | This compound | Pyridine | Dichloromethane | N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-alanine methyl ester (Metalaxyl) | 82% google.com |

Derivatization of Alcohols and Thiols

The conversion of alcohols and thiols to their corresponding esters and thioesters is a common strategy to protect these functional groups or to modify the properties of a molecule. This compound can be used for this purpose, reacting with alcohols and thiols in the presence of a base to form methoxyacetyl esters and thioesters, respectively. osti.gov

This derivatization is often employed in analytical chemistry to improve the volatility and chromatographic behavior of polar analytes for techniques like gas chromatography-mass spectrometry (GC-MS). osti.gov The methoxyacetyl group can also be introduced to modulate the biological activity or pharmacokinetic properties of a drug molecule containing a free hydroxyl or thiol group. While the reaction is a standard procedure, specific examples with detailed research findings for a broad range of alcohols and thiols require a more targeted literature search.

Catalysis and Ligand Design

Beyond its role as an acylating agent, this compound is also utilized in the development of advanced catalytic materials and ligands. Its reactivity allows for the functionalization of solid supports and the synthesis of precursors for catalytically active species.

Post-Synthetic Modification of Metal-Organic Frameworks (MOFs) for Catalysis (e.g., MIL-101)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures, making them promising candidates for applications in catalysis. Post-synthetic modification (PSM) is a technique used to introduce or alter functional groups within a pre-synthesized MOF structure without disrupting the framework itself.

This compound, in combination with a Lewis acid such as aluminum chloride, has been used for the chloromethylation of the aromatic linkers in the robust MOF, MIL-101. researchgate.netrsc.org This reaction introduces chloromethyl groups onto the terephthalate linkers of the MOF. These reactive chloromethyl groups can then serve as handles for further functionalization, for example, by reaction with nucleophiles to anchor catalytic species or to modify the surface properties of the MOF. This approach allows for the precise engineering of the chemical environment within the pores of the MOF, tailoring it for specific catalytic applications.

Synthesis of Catalysts for Cycloaddition Reactions (e.g., CO₂ with Propylene (B89431) Oxide)

The chemical fixation of carbon dioxide is a significant area of research aimed at mitigating its environmental impact. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction that transforms a greenhouse gas into valuable chemicals.

Modified MOFs, such as the aforementioned functionalized MIL-101, can serve as efficient heterogeneous catalysts for this reaction. nih.govmdpi.comrsc.org By introducing catalytically active sites, such as quaternary ammonium or phosphonium salts, onto the MOF framework through post-synthetic modification, it is possible to create highly active and recyclable catalysts for the cycloaddition of CO₂ with epoxides like propylene oxide. researchgate.net The porous nature of the MOF allows for efficient diffusion of reactants and products, while the robust framework provides stability. The specific use of this compound-modified MIL-101 in this catalytic application is a promising strategy, although detailed catalytic performance data from a single, consolidated study is the subject of ongoing research. The functionalization provides a versatile platform for introducing various catalytic moieties that can activate both the epoxide and the carbon dioxide molecule, facilitating the cycloaddition reaction.

Role in Chiral Catalyst Development

Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. These catalysts can be complex molecules, and their synthesis often involves multiple steps with various reagents. While acyl chlorides are a common class of reagents in organic synthesis, a review of the scientific literature does not provide specific examples of this compound being directly employed in the synthesis of chiral catalysts. The development of these catalysts often involves chiral pool starting materials, asymmetric synthesis, or optical resolution. tcichemicals.com

Synthesis of Biologically Active Compounds and Intermediates

This compound serves as a key intermediate and reagent in the synthesis of numerous compounds with significant biological activity, spanning pharmaceuticals and agrochemicals. guidechem.comchemicalbook.comthermofisher.krbromchemlaboratories.in

Active Pharmaceutical Ingredients (APIs) are the core components of medicinal drugs responsible for their therapeutic effects. This compound is a crucial building block in the synthesis of various APIs. bromchemlaboratories.in Its role as a versatile reagent allows for the modification of chemical structures to enhance their pharmacological properties. guidechem.com The methoxyacetyl group can be introduced into molecules to alter their polarity, solubility, and interaction with biological targets. The compound is widely used as an intermediate in the multi-step synthesis of complex pharmaceutical compounds. guidechem.comchemicalbook.comthermofisher.kr

This compound is a key precursor in the production of the widely used fungicide, Metalaxyl. bromchemlaboratories.in Metalaxyl is an acylalanine fungicide with systemic function used to control various plant diseases. bromchemlaboratories.in The synthesis of Metalaxyl involves the acylation of methyl N-(2,6-dimethylphenyl)-DL-alaninate with this compound. This reaction attaches the methoxyacetyl group to the nitrogen atom of the alaninate derivative, forming the final Metalaxyl molecule. Metalaxyl-M, the enantiomerically pure R-enantiomer of metalaxyl, is also synthesized using a similar pathway.

Table 1: Synthesis of Metalaxyl

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Methyl N-(2,6-dimethylphenyl)-DL-alaninate | This compound | Metalaxyl |

The β-lactam ring is a core structural component of many important antibiotics, including penicillins and cephalosporins. The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a common method for constructing this ring system. organic-chemistry.org this compound can be used as a precursor to methoxyketene in these reactions. chemicalbook.comugent.be In the presence of a base, such as triethylamine, this compound eliminates hydrogen chloride to form the reactive methoxyketene in situ. This ketene then reacts with an imine to yield the corresponding β-lactam. ugent.be The use of this compound in this context allows for the introduction of a methoxyacetamido side chain, which can influence the biological activity of the resulting β-lactam antibiotic. shreesulphuric.com

Methoxyacetylfentanyl is a synthetic opioid and an analog of fentanyl. Its synthesis involves the acylation of N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) with this compound. This reaction is a direct and common method for the production of methoxyacetylfentanyl, where the methoxyacetyl group is attached to the nitrogen of the anilino group of 4-ANPP. The methods used for the synthesis of fentanyl are generally applicable to the synthesis of its analogs, with the primary difference being the choice of the acylating agent. guidechem.com

Table 2: Synthesis of Methoxyacetylfentanyl

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) | This compound | Methoxyacetylfentanyl |

Quinazolinones are a class of heterocyclic compounds that exhibit a broad range of biological activities, including antitumor and anti-inflammatory properties. nih.gov The synthesis of quinazolinone derivatives can involve the use of various acyl chlorides. aston.ac.uk For instance, the reaction of 3-aminoquinazolinone derivatives with chloroacetyl chloride is a known route to intermediate compounds that can be further modified. nih.gov Similarly, this compound is used in the synthesis of 3,4-dioxygenated-4-arylquinolin-2(1H)-ones, which are related heterocyclic structures. researchgate.net In these syntheses, this compound acts as an acylating agent to introduce the methoxyacetyl group, which becomes part of the final heterocyclic structure.

Advanced Functionalization and Derivatization Strategies

This compound serves as a key reagent in the functionalization and derivatization of complex molecules. Its utility stems from its ability to react with nucleophiles like alcohols and amines to introduce the methoxyacetyl group. guidechem.com This process, known as methoxyacetylation, is a valuable technique for modifying the chemical properties of a molecule. shreesulphuric.comsigmaaldrich.com

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction. This temporary blocking is achieved by introducing a "protecting group." organic-chemistry.org The protecting group must be stable under the specific reaction conditions and must be removable in a later step without altering the rest of the molecule. organic-chemistry.orgtcichemicals.com

This compound is employed to introduce the methoxyacetyl group, which can serve as a protecting group for functionalities such as amines and hydroxyl groups. tcichemicals.com The process involves the reaction of this compound with the target functional group, leading to the formation of a more stable amide or ester linkage. For instance, an amine's nucleophilic character is suppressed after its conversion to a methoxyacetamide. organic-chemistry.org This strategy allows other parts of the molecule to undergo reactions with electrophiles, leaving the protected amine intact. organic-chemistry.org

Research has demonstrated the use of this compound in the methoxyacetylation of various compounds. For example, it is used in the synthesis of N-(2-methoxyacetyl)-benzamides from substituted and unsubstituted benzamides. shreesulphuric.comsigmaaldrich.com Another documented application is the methoxyacetylation of Bilocularin A to synthesize 8-Methoxyacetoxybilocularin A. shreesulphuric.comsigmaaldrich.com These transformations highlight the role of this compound in selectively modifying molecules.

Table 1: Examples of Methoxyacetylation Reactions

| Reactant | Product | Purpose of Methoxyacetylation |

|---|---|---|

| Substituted Benzamides | N-(2-methoxyacetyl)-benzamides | Synthesis of specific amide derivatives shreesulphuric.comsigmaaldrich.com |

| Bilocularin A | 8-Methoxyacetoxybilocularin A | Synthesis of a specific ester derivative shreesulphuric.comsigmaaldrich.com |

| General Amines (R-NH₂) | Methoxyacetamide (R-NHCOCH₂OCH₃) | Protection of the amino group organic-chemistry.org |

In the field of metabolomics, chemical derivatization is a crucial technique used to enhance the analytical performance of methods like liquid chromatography-mass spectrometry (LC-MS). meliomics.comresearchgate.net Derivatization can improve the volatility, thermal stability, chromatographic separation, and detection sensitivity of metabolites. researchgate.net While various reagents are used to target specific functional groups in metabolites, the application of this compound for multi-functional derivatization in metabolomics is not extensively documented in recent literature.

The chemical synthesis of oligodeoxyribonucleotides is a stepwise process that relies on the sequential addition of nucleotide units. A critical step in this synthesis is "capping," which serves to block any unreacted 5'-hydroxyl groups from participating in subsequent coupling reactions. This prevents the formation of failure sequences (n-1, n-2, etc.), thereby simplifying the purification of the final full-length oligonucleotide. Common capping reagents include acetic anhydride and phenoxyacetic anhydride. While related compounds like methoxyacetic anhydride have been explored, the specific use of this compound as a standard capping agent in modern oligodeoxyribonucleotide synthesis protocols is not established in the available scientific literature.

Spectroscopic and Analytical Characterization in Research Contexts

Advanced NMR Spectroscopy (e.g., ¹H, ¹³C, ²⁷Al, ¹¹⁹Sn FT-NMR) for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For methoxyacetyl chloride, ¹H and ¹³C NMR are fundamental for confirming its basic structure.

¹H and ¹³C NMR: The proton NMR (¹H NMR) spectrum of this compound exhibits two characteristic signals corresponding to the methoxy (B1213986) (-OCH₃) and the methylene (-CH₂-) protons. Similarly, the carbon-13 NMR (¹³C NMR) spectrum shows distinct peaks for the methoxy carbon, the methylene carbon, and the carbonyl carbon, confirming the carbon framework of the molecule. nih.gov

| ¹H NMR Data for this compound | |

| Assignment | Chemical Shift (ppm) |

| -OCH₃ | ~3.5 |

| -CH₂- | ~4.2 |

| ¹³C NMR Data for this compound | |

| Assignment | Chemical Shift (ppm) |

| -OCH₃ | ~59 |

| -CH₂- | ~75 |

| C=O | ~170 |

Beyond simple structure confirmation, advanced NMR techniques involving other nuclei can be pivotal for mechanistic elucidation, particularly in reactions where this compound is used with organometallic or Lewis acid catalysts.

²⁷Al NMR: In reactions catalyzed by aluminum-based Lewis acids, such as aluminum chloride (AlCl₃), ²⁷Al NMR spectroscopy is a powerful tool for studying the coordination and solvation of the aluminum species. researchgate.net By observing changes in the chemical shift and line width of the ²⁷Al signal, researchers can gain insights into the formation of activated complexes between the Lewis acid and this compound. This can help elucidate the mechanism of, for example, Friedel-Crafts acylation reactions. The coordination state of the aluminum atom (e.g., tetrahedral vs. octahedral) can be determined, providing direct evidence for the catalytic species involved in the reaction. nih.govcas.czresearchgate.net

¹¹⁹Sn FT-NMR: In reactions involving tin compounds, such as those used in certain acylation or substitution reactions, ¹¹⁹Sn Fourier-transform NMR can be employed. rsc.org This technique allows for the direct observation of the tin center, providing information about its coordination environment and oxidation state. For instance, if this compound were to react in a process mediated by a tin catalyst, ¹¹⁹Sn NMR could be used to track the formation of tin-containing intermediates, thus shedding light on the reaction pathway. researchgate.netrsc.org

Mass Spectrometry (MS) Techniques for Compound Identification and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for identifying it in complex mixtures. chemexper.comscbt.comcymitquimica.com The electron ionization (EI) mass spectrum of this compound provides a molecular ion peak (M⁺) that confirms its molecular weight of approximately 108.52 g/mol . nist.govnist.gov

A key aspect of mass spectrometry in research is the analysis of fragmentation pathways, which can provide valuable structural information and help in the identification of unknown compounds. core.ac.uknih.gov The fragmentation of the this compound molecular ion can proceed through several characteristic pathways.

Proposed Fragmentation Pathway for this compound:

Alpha-Cleavage: Loss of the chlorine radical (•Cl) from the molecular ion to form the stable methoxyacetyl cation.

Loss of Formaldehyde: Cleavage of the C-C bond can lead to the loss of a neutral formaldehyde molecule (CH₂O).

Loss of a Methoxy Radical: Cleavage of the ether bond can result in the loss of a methoxy radical (•OCH₃).

| Mass Spectrometry Data for this compound | |

| m/z | Proposed Fragment |

| 108/110 | [CH₃OCH₂COCl]⁺ (Molecular ion with isotopes) |

| 73 | [CH₃OCH₂CO]⁺ |

| 45 | [CH₃OCH₂]⁺ |

| 43 | [CH₃CO]⁺ |

This fragmentation pattern is crucial for confirming the identity of this compound in reaction mixtures and for distinguishing it from isomeric structures.

Chromatographic Methods (e.g., GC/MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling purity assessment and the monitoring of reaction progress.

Gas Chromatography/Mass Spectrometry (GC/MS): GC is well-suited for the analysis of volatile compounds like this compound. nih.gov When coupled with a mass spectrometer, GC/MS allows for the separation of components in a mixture followed by their individual identification based on their mass spectra. nih.gov This is particularly useful for determining the purity of this compound and for identifying and quantifying impurities or byproducts in a reaction mixture. japsonline.comactachemscand.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound. sielc.com Reverse-phase HPLC methods can be developed to separate this compound from non-volatile impurities or from other components in a reaction mixture. By monitoring the disappearance of the this compound peak and the appearance of product peaks over time, HPLC can be used to effectively monitor the progress of a reaction. bldpharm.com

Raman Spectroscopy in Mechanistic Studies

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. nih.gov In mechanistic studies, Raman spectroscopy can be used to probe changes in chemical bonding during a reaction. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in this compound would be sensitive to its coordination with a Lewis acid. By monitoring shifts in the Raman bands, researchers could gain insights into the activation of the acyl chloride during a catalytic process. researchgate.net The technique is particularly useful for studying reactions in aqueous media, where water's strong IR absorption can be problematic.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. chemicalbook.com The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov

| Infrared (IR) Spectroscopy Data for this compound | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretch (alkane) |

| ~1800 | C=O stretch (acyl chloride) |

| ~1100 | C-O stretch (ether) |

| ~750 | C-Cl stretch |

This technique is routinely used to verify the presence of the key functional groups in this compound and to monitor their transformation during chemical reactions. For example, in an esterification reaction, the disappearance of the strong carbonyl absorption band around 1800 cm⁻¹ and the appearance of a new ester carbonyl band at a lower frequency would indicate the progress of the reaction.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reaction mechanisms, pathways, and transition states of reactions involving methoxyacetyl chloride and related compounds. DFT calculations allow for the investigation of the electronic structure and energetics of molecules, providing insights into the feasibility and kinetics of chemical transformations.

One area where DFT has been particularly insightful is in the study of elimination reactions. For instance, theoretical studies on the gas-phase elimination kinetics of methoxyalkyl chlorides have utilized DFT methods to propose the most plausible decomposition mechanisms. usfq.edu.ec These calculations have shown that dehydrochlorination can proceed through a concerted, nonsynchronous four-centered cyclic transition state to yield an olefin. usfq.edu.ec The polarization of the carbon-chlorine bond (Cδ+···Clδ-) is identified as the rate-limiting step in these elimination reactions. usfq.edu.ec

In the context of chloromethylation reactions using this compound, a proposed mechanism involves its decomposition, activated by a catalyst like aluminum chloride, to form carbon monoxide and the reactive electrophile CH3OCH2+. rsc.org DFT calculations can be employed to model the energetics of this decomposition and the subsequent electrophilic attack, helping to validate the proposed pathway.

Furthermore, DFT is instrumental in comparing different potential reaction pathways. For example, in cycloaddition reactions, DFT can be used to calculate the activation free energies for various concerted and stepwise pathways, thereby identifying the most favored route. pku.edu.cn By mapping the potential energy surface, researchers can locate transition states and intermediates, providing a detailed picture of the reaction progress.

The accuracy of DFT calculations is dependent on the chosen functional and basis set. Studies often employ a range of functionals, such as B3LYP and M06-2X, and basis sets like 6-31G(d,p) and def2-TZVP, to ensure the reliability of the computed energetic barriers and geometries. doi.orgmdpi.com

Table 1: Representative Applications of DFT in Reaction Mechanism Studies

| Reaction Type | System Studied | Key Findings from DFT Calculations |

|---|---|---|

| Gas-Phase Elimination | Methoxyalkyl chlorides | Dehydrochlorination occurs via a four-centered cyclic transition state. C-Cl bond polarization is the rate-limiting step. usfq.edu.ec |

| Chloromethylation | This compound | Proposed decomposition to CO and CH3OCH2+. rsc.org |

| Cycloaddition | Dienylfurans and DMAD | Pathway D was identified as the most favored due to lower activation Gibbs free energies. pku.edu.cn |

| Methoxycarbonylation | Styrene by palladium chloride | Elucidation of the multi-step reaction mechanism including insertion and methanolysis steps. mdpi.com |

Molecular Dynamics Simulations for Reactive Systems

Molecular dynamics (MD) simulations offer a computational lens to observe the time evolution of molecular systems, providing insights into the dynamics of chemical reactions that are often inaccessible through experimental means alone. Reactive MD simulations, in particular, allow for the modeling of bond formation and cleavage, making them suitable for studying the complex reactive systems involving compounds like this compound.

Reactive force fields, such as ReaxFF, are a key enabling technology for these simulations. ReaxFF is a general bond-order dependent potential that can describe chemical reactions at an atomistic level. researchgate.net This allows for the simulation of large, complex systems over longer timescales than what is achievable with purely quantum mechanical methods. For example, ReaxFF-MD has been used to investigate the pyrolysis and combustion of various chemical compounds, tracking the evolution of species, initial reaction paths, and final products. researchgate.net

While direct MD simulation studies on this compound are not extensively reported in the provided search results, the methodologies are broadly applicable. A hypothetical reactive MD simulation of this compound in a solvent could track its decomposition, reactions with other molecules, and the influence of the solvent environment on the reaction pathways.

Ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" from electronic structure calculations (often using DFT), provides a higher level of accuracy but is computationally more expensive. mdpi.com AIMD is particularly useful for studying reactions where electronic effects, such as charge transfer and polarization, are critical. mdpi.com A combination of AIMD and classical MD with reactive force fields can be a powerful approach, where AIMD is used to validate and parameterize the reactive force field for more extensive simulations. mdpi.com

Table 2: Comparison of Reactive Molecular Dynamics Simulation Techniques

| Technique | Description | Advantages | Limitations |

|---|---|---|---|

| Reactive Force Field MD (e.g., ReaxFF) | Utilizes a bond-order based force field to simulate chemical reactions. | Allows for large system sizes and long simulation times. | Requires extensive parameterization; accuracy is dependent on the quality of the force field. |

| Ab Initio Molecular Dynamics (AIMD) | Forces are calculated from quantum mechanical calculations in each step. | High accuracy, captures electronic effects. | Computationally expensive, limited to small systems and short timescales. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach where the reactive part of the system is treated with QM and the environment with MM. | Balances accuracy and computational cost. | The interface between QM and MM regions can be complex to model. |

Quantum Chemical Calculations on Methoxy (B1213986) Group Influence in Elimination Kinetics

Quantum chemical calculations have been instrumental in understanding the profound influence of the methoxy group on the kinetics of elimination reactions. The presence of a methoxy group can significantly alter reaction rates and even open up new reaction pathways compared to their unsubstituted alkyl halide counterparts.

A theoretical study on the gas-phase elimination kinetics of a series of methoxyalkyl chlorides (2-methoxy-1-chloroethane, 3-methoxy-1-chloropropane, and 4-methoxy-1-chlorobutane) using DFT methods highlights this influence. usfq.edu.ec For 2-methoxy-1-chloroethane and 3-methoxy-1-chloropropane, the calculations suggest a dehydrochlorination mechanism proceeding through a four-centered cyclic transition state to form the corresponding alkene. usfq.edu.ec

However, in the case of 4-methoxy-1-chlorobutane, the methoxy group plays a more direct role through anchimeric assistance (neighboring group participation). usfq.edu.ec The oxygen of the methoxy group can participate in the transition state, leading to a polar, five-centered cyclic transition state. usfq.edu.ec This participation provides additional reaction pathways, leading to the formation of not only 4-methoxy-1-butene but also tetrahydrofuran and chloromethane. usfq.edu.ec This neighboring group participation is credited with a significant increase in the reaction rate and the formation of the cyclic ether product. usfq.edu.ec

These computational findings are in good agreement with experimental results, underscoring the predictive power of quantum chemical calculations in this area. usfq.edu.ec The calculations reveal that the polarization of the C-Cl bond is the rate-limiting step, and the participation of the methoxy group's oxygen atom stabilizes the transition state, thereby accelerating the reaction. usfq.edu.ec

Further theoretical calculations on related systems, such as 2-methoxyphenethyl chloride, also support the concept of neighboring group participation, where the methoxy group can influence the reaction outcome. doi.org

Table 3: Calculated Products in the Gas-Phase Elimination of Methoxyalkyl Chlorides

| Reactant | Primary Elimination Products | Additional Products due to Methoxy Group Participation |

|---|---|---|

| 2-methoxy-1-chloroethane | 2-methoxypropene, HCl | - |

| 3-methoxy-1-chloropropane | 3-methoxypropene, HCl | - |

| 4-methoxy-1-chlorobutane | 4-methoxy-1-butene, HCl | Tetrahydrofuran, Chloromethane usfq.edu.ec |

Studies of Carbocation Intermediates

Carbocation intermediates play a crucial role in many organic reactions, and computational studies are vital for understanding their structure, stability, and reactivity. While this compound itself is an acyl chloride, its reactions can involve carbocation-like intermediates, particularly in the presence of Lewis acids.

For instance, in mild chloromethylation reactions, this compound is proposed to decompose in the presence of aluminum chloride to form the methoxymethyl carbocation (CH3OCH2+) as the reactive electrophile. rsc.org Quantum chemical calculations can be used to investigate the formation and stability of this carbocation. The methoxy group, with its electron-donating resonance effect, is expected to significantly stabilize this carbocation.

Theoretical chemistry provides a framework for analyzing the stability of various carbocations. Electronic structure calculations, often using DFT or higher-level ab initio methods, can determine the relative energies of different carbocation isomers and conformers. nih.gov This is essential for predicting which intermediates are more likely to form and persist during a reaction.

The isoprenoid allylic carbocation, for example, is a key intermediate in terpene biosynthesis and can undergo a variety of reactions such as cyclizations and rearrangements. nih.gov Computational studies on such systems provide insights into the factors that govern the reaction pathways, including the preference for the formation of certain ring systems. nih.gov

The influence of the solvent on carbocation stability is another area where computational studies are valuable. Solvation models can be incorporated into quantum chemical calculations to provide a more realistic picture of the reaction in solution. The solvolysis of various chlorides, for instance, has been studied computationally to elucidate the role of the solvent and the nature of the carbocationic transition states and intermediates.

Table 4: Common Computational Methods for Studying Carbocation Intermediates

| Computational Method | Information Obtained |

|---|---|

| Density Functional Theory (DFT) | Geometries, relative energies, electronic properties of carbocations and transition states. |

| Ab initio methods (e.g., MP2, CCSD(T)) | Highly accurate energies for benchmarking DFT results. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, delocalization, and stabilizing interactions within the carbocation. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and electron density distribution. |

Environmental and Safety Considerations in Academic Research

Responsible Waste Management in Laboratory Settings

Responsible waste management is a critical component of laboratory safety and environmental protection. All waste containing methoxyacetyl chloride, including reaction residues, contaminated solvents, and personal protective equipment (PPE), must be treated as hazardous waste. kscl.co.in

Waste Collection and Storage:

Segregation: this compound waste should be collected in dedicated, clearly labeled, and sealed containers. kscl.co.in It should not be mixed with other waste streams to avoid potentially violent reactions.

Container Compatibility: The choice of waste container material is crucial. This compound is corrosive and reacts with water. thermofisher.kr Therefore, containers must be made of compatible materials that are resistant to corrosion and moisture. Suitable materials include glass and certain types of plastic, while metals should generally be avoided.

| Material | Compatibility with this compound Waste |

| Glass (Borosilicate) | Excellent |

| High-Density Polyethylene (HDPE) | Good |

| Polypropylene (PP) | Good |

| Stainless Steel | Poor (risk of corrosion) |

| Aluminum | Poor (risk of corrosion and reaction) |

Disposal Procedures:

Hydrolysis/Neutralization: Small quantities of residual this compound in empty containers or on equipment can be cautiously hydrolyzed by slowly adding it to a large excess of a weak base solution, such as sodium bicarbonate, with cooling and stirring in a fume hood. ucmerced.edu The resulting mixture, which will contain methoxyacetic acid and sodium chloride, should have its pH verified to be within the neutral range (typically 5.5-9.5) before drain disposal, in accordance with local regulations. cornell.edu

Professional Disposal: For larger quantities of this compound waste, it is imperative to use a licensed professional waste disposal service. chemicalbook.comafgsci.com The waste must be packaged and labeled according to transportation and disposal regulations. Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such materials. chemicalbook.com

Decontamination of Glassware: Glassware that has been in contact with this compound should be decontaminated promptly. labmanager.com A preliminary rinse with a suitable organic solvent like acetone can be performed in a fume hood to remove the bulk of the residue. dwk.com This is followed by careful rinsing with water and then washing with a laboratory-grade detergent. labmanager.comnemi.gov Given the reactivity with water, initial rinsing should be done cautiously.

Occupational Exposure and Control Measures in Research Environments

Protecting laboratory personnel from exposure to this compound is paramount. The compound is corrosive and can cause severe skin burns and eye damage. thermofisher.krfishersci.com It is also toxic if inhaled and may cause respiratory irritation. chemicalbook.com

Currently, no specific occupational exposure limits (OELs) have been established for this compound. chemicalbook.comucmerced.edu In the absence of OELs, a qualitative risk assessment approach known as "control banding" can be implemented. labmanager.com Control banding is a technique that groups workplace risks into bands based on a combination of the chemical's hazard classification and the potential for exposure during a specific task. labmanager.com This allows for the selection of appropriate control measures.

Control Banding for this compound:

| Hazard Group | Exposure Potential | Control Approach | Examples of Control Measures |

| High Hazard: Corrosive, toxic by inhalation, causes severe skin and eye damage. | Low Exposure Potential: Small quantities, brief handling in a well-ventilated area. | Control Approach 1: General ventilation and good laboratory practices. | Working in a well-ventilated lab, wearing standard PPE (lab coat, gloves, safety glasses). |

| Medium Exposure Potential: Handling larger quantities, potential for splashing or vapor generation. | Control Approach 2: Engineering controls. | Working in a chemical fume hood, using closed or contained systems. | |

| High Exposure Potential: Open handling of large quantities, high potential for aerosol generation. | Control Approach 3: Enhanced engineering controls and specialized PPE. | Using a glove box, wearing chemical-resistant aprons and face shields in addition to standard PPE. |

Personal Protective Equipment (PPE):

Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes. wcu.edu

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves are required. wcu.edu Butyl rubber gloves are often recommended for handling acyl chlorides. Nitrile gloves may be suitable for short-term contact, but the manufacturer's compatibility data should always be consulted. wcu.edu

Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by engineering means, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination or type ABEK) should be used. chemicalbook.com

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. wcu.edu An emergency eyewash and safety shower must be readily accessible in the work area. wcu.edu

Implications for Chemical Safety Regulations in Research

The use of highly reactive and hazardous chemicals like this compound in academic research has significant implications for institutional chemical safety regulations and plans. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP). labmanager.comcompliancy-group.com

The introduction of a substance like this compound into a laboratory's inventory necessitates a review and potential update of the CHP. uwyo.edu Key components of the CHP that would be affected include:

Standard Operating Procedures (SOPs): A specific SOP for the handling, storage, and disposal of this compound must be developed. ucr.edu This SOP should detail the known hazards, required control measures (engineering controls, PPE), emergency procedures, and waste disposal protocols. wcu.edu

Hazard Identification and Risk Assessment: The CHP must include a process for identifying hazards and assessing risks before starting any new experiment. ucr.edu The corrosive and reactive nature of this compound would require a thorough risk assessment for any procedure in which it is used. osha.gov

Employee Training and Information: All personnel who will handle the chemical must receive specific training on its hazards and the procedures outlined in the SOP. labmanager.com They must also have access to the Safety Data Sheet (SDS) for this compound. udel.edu

Prior Approval: For particularly hazardous substances, some institutional CHPs may require researchers to obtain prior approval from the Chemical Hygiene Officer or a safety committee before using the chemical for the first time. compliancy-group.com Given its properties, this compound could fall into this category.

Adherence to these regulatory frameworks is not only a legal requirement but also a fundamental aspect of fostering a strong safety culture within the academic research environment. uwyo.edu

Q & A

Q. What are the standard synthetic routes for methoxyacetyl chloride, and how do reaction conditions influence yield?

this compound is commonly synthesized via two methods:

- Triphosgene method : Methoxyacetic acid reacts with triphosgene (bis(trichloromethyl) carbonate) in the presence of catalysts (e.g., pyridine) and solvents like dichloromethane. Optimal conditions include a 1:1.2 molar ratio of methoxyacetic acid to triphosgene, with yields reaching ~85% at 45°C .

- Thionyl chloride method : Methoxyacetic acid reacts with excess thionyl chloride (SOCl₂) under reflux. This method requires careful moisture control and yields ~87% after distillation . Key factors affecting yield include catalyst type, solvent polarity, and stoichiometric ratios. Contamination by water drastically reduces purity due to hydrolysis .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, chemically resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Work in a fume hood with local exhaust ventilation to limit vapor accumulation (flash point: 28°C; autoignition risk) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and neutralize with sodium bicarbonate. Avoid water, which triggers violent hydrolysis releasing HCl gas .

Q. How should this compound be stored to ensure stability?

Store in airtight, dark glass containers at 2–8°C under inert gas (argon/nitrogen). Stabilizers like magnesium oxide (0.3% w/w) are added to inhibit decomposition. Avoid contact with moisture, bases, or alcohols .

Advanced Research Questions

Q. How can reaction kinetics be optimized for this compound in β-lactam antibiotic synthesis?

this compound is used to acylate β-lactam intermediates. Key considerations:

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack by amines.

- Temperature Control : Reactions are exothermic; maintain ≤0°C to prevent racemization or side reactions.

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl group . Monitoring via HPLC or NMR ensures >95% conversion .

Q. What analytical techniques are most effective for characterizing this compound purity and decomposition products?

- GC-MS : Detects volatile impurities (e.g., residual thionyl chloride) with a DB-5MS column and He carrier gas .

- FTIR : Identifies hydrolyzed byproducts (methoxyacetic acid) via C=O stretching at 1740 cm⁻¹ and O-H bands at 3400 cm⁻¹ .

- Karl Fischer Titration : Quantifies water content (<0.1% required for stability) .

Q. What challenges arise when using this compound in metal-organic framework (MOF) post-synthetic modification?

- Reactivity Control : The chloride group reacts with MOF hydroxyl sites, but excess reagent can degrade the framework. Use a 1:1 molar ratio and monitor by PXRD .

- Solvent Compatibility : MOFs like UiO-66 require anhydrous DMF to prevent pore collapse during functionalization .

- Leaching Risk : Unreacted this compound must be removed via Soxhlet extraction to avoid catalyst deactivation .

Q. How do contradictory data on this compound’s thermal stability inform experimental design?

Discrepancies in decomposition temperatures (e.g., 112°C vs. 130°C in literature) suggest batch-dependent purity or stabilizer efficacy. Mitigation strategies:

- DSC/TGA Analysis : Determine decomposition onset for each batch .

- Inert Atmosphere : Perform reactions under nitrogen to suppress oxidative degradation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.